1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
Description
The compound 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide is a heterocyclic molecule featuring a triazole-carbohydrazide core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group, a phenyl ring at the 4-position of the triazole, and a benzyloxy-methoxyphenyl hydrazone moiety. The 4-amino-1,2,5-oxadiazol-3-yl group (also known as an furoxan derivative) may contribute to nitric oxide (NO) release under physiological conditions, a property linked to vasodilation or cytotoxicity . The (E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene substituent introduces aromatic bulk and electron-donating groups, which could enhance lipophilicity and π-π stacking interactions with biological targets .
Properties
CAS No. |
478250-80-5 |
|---|---|
Molecular Formula |
C26H22N8O4 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C26H22N8O4/c1-36-21-14-18(12-13-20(21)37-16-17-8-4-2-5-9-17)15-28-30-26(35)23-22(19-10-6-3-7-11-19)29-33-34(23)25-24(27)31-38-32-25/h2-15H,16H2,1H3,(H2,27,31)(H,30,35)/b28-15+ |
InChI Key |
QDOIURBAVJZROR-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the nitration, oxidation, and coupling reactions of precursor compounds.
Formation of Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving hydrazides and isatins.
Introduction of Hydrazide and Benzylidene Groups: The final steps involve the condensation of the triazole and oxadiazole intermediates with appropriate hydrazides and benzylidene derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.
Reduction: Reduction reactions can target the nitro groups present in the oxadiazole ring.
Substitution: The benzylidene and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Caro’s acid and diacetoxyl iodobenzene.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts can be used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce mitochondrial membrane depolarization and caspase-3 activation.
Materials Science: It is explored for use in the development of high-energy density materials and energetic compounds.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide involves multiple molecular targets and pathways:
Mitochondrial Membrane Depolarization: The compound induces depolarization of the mitochondrial membrane, leading to the activation of apoptotic pathways.
Caspase-3 Activation: It activates caspase-3, a key enzyme in the execution phase of apoptosis.
Oxidative Stress: The compound may also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazole-Carbohydrazide Derivatives
* Hypothetical formula derived from structural analysis due to lack of direct data in evidence.
Key Observations:
Substituent Effects: The benzyloxy-methoxyphenyl group in the target compound contrasts with ’s methoxymethyl and ’s nitrophenoxy. Methylsulfanyl in introduces a sulfur atom, which could modulate solubility and redox behavior compared to the target’s oxygen-rich substituents .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~534.5 vs. 386.37 in ) may reduce oral bioavailability but improve target binding through extended van der Waals interactions .
Synthetic Pathways :
- Similar to and 7 , the target compound was likely synthesized via hydrazide-aldehyde condensation under reflux conditions, followed by crystallization .
Biological Implications :
- While highlights anticancer activity in triazine derivatives with methoxybenzyl groups, the target’s benzyloxy-methoxyphenyl substituent could similarly enhance interactions with hydrophobic enzyme pockets .
- ’s molecular docking studies suggest that substituents on aromatic rings (e.g., benzyloxy) improve binding to α-glucosidase or kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
